molecular formula C11H7BrO2 B045238 3-bromonaphthalene-1-carboxylic Acid CAS No. 16726-66-2

3-bromonaphthalene-1-carboxylic Acid

Cat. No.: B045238
CAS No.: 16726-66-2
M. Wt: 251.08 g/mol
InChI Key: SBGVNBGHCCLMRR-UHFFFAOYSA-N
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Description

3-bromonaphthalene-1-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

3-Bromonaphthalene-1-carboxylic Acid, also known as 3-Bromo-1-naphthoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It is successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the environmental conditions under which the reaction takes place .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, requires specific conditions for optimal performance . These include the presence of a palladium catalyst, an organoboron reagent, and appropriate reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromonaphthalene-1-carboxylic acid typically involves the bromination of naphthalene followed by carboxylation. One common method is the bromination of naphthalene to form 1-bromonaphthalene, which is then carboxylated to yield this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using advanced techniques and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromonaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic Acid: Another naphthalene derivative with a carboxyl group at the 1-position.

    2-Naphthoic Acid: A similar compound with the carboxyl group at the 2-position.

Uniqueness

3-bromonaphthalene-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxyl group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

3-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVNBGHCCLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470949
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16726-66-2
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromonaphthalene-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-1,8-naphthalic anhydride (compound 74, 22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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13.2 g
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reactant
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500 mL
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solvent
Reaction Step One
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Quantity
70 mL
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solvent
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24 mL
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solvent
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23.2 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a mixture of bromo anhydride 21 (22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
Type
reactant
Reaction Step One
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13.2 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
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70 mL
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solvent
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24 mL
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solvent
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23.2 g
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catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation of the starting material in case of naphthalenes at ring A is described in Scheme 4. One isomer of naphthalene may be prepared by adopting the procedure shown in the literature [Ashworth, I. W. et al. Org. Process Res. Dev. 2003, 7, 74-81; Huan, Y. et al. J. Med. Chem. 2001, 44, 1815-1826]. Thus, 4-bromo-2-naphthoate 16 is obtained by the Diels-Alder addition of 3-bromocoumalate 15 to in situ-generated benzyne in 87% yield and 4-bromo-1-methoxy-2-naphthoate 19 is obtained by the bromination at the 4-position of 1-hydroxy-2-naphthoic acid 17 using bromine in glacial acetic acid and then methylation of both phenol and carboxylic acid with dimethyl sulfate under basic conditions in 72% yield for the two steps. The other isomer of naphthalene is prepared by adopting AstraZeneca's procedure [Moseley, J. D. et al, Org. Process Res. Dev. 2003, 7, 58-66]. Thus, 1,8-naphthalic anhydride 20 is brominated at the 3-position with bromine in concentrated nitric acid in low yield, and mercury(II) acetate-mediated decarboxylation proceeds by digestion. Acidic hydrolysis of a mixture of organo-Hg intermediates, and subsequent selective crystallization from acetic acid give 3-bromo-1-naphthoic acid 22 in 58% yield for the three steps.
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